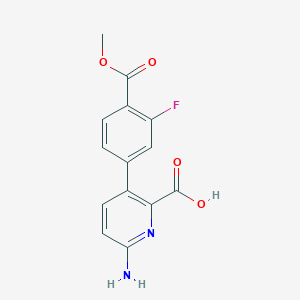
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid (FMNA) is an important small molecule that has been widely used in scientific research. It is a derivative of nicotinic acid and is a powerful inhibitor of the enzyme acetylcholinesterase (AChE). FMNA has been shown to have a wide range of applications in biochemical and physiological studies, as well as in laboratory experiments.
作用机制
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% works by inhibiting the enzyme AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration of acetylcholine, which leads to an increase in the activity of cholinergic neurons. This increased activity of cholinergic neurons is responsible for the effects of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% on memory and learning.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which leads to an increase in the activity of cholinergic neurons. This increased activity of cholinergic neurons leads to improved memory and learning. 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to improve cognitive function.
实验室实验的优点和局限性
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a potent inhibitor of AChE, and its effects can be easily monitored. It is also relatively inexpensive and easy to synthesize. One of the main limitations of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% for laboratory experiments is that its effects are short-lived, and it is quickly metabolized in the body.
未来方向
There are several potential future directions for the use of 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%. One potential direction is the development of new drugs to treat neurological diseases. 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% could also be used to study the role of AChE in the regulation of neurotransmitter release and its effects on memory and learning. Additionally, 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% could be used to study the role of AChE in the development of Alzheimer’s disease and other neurological disorders. Finally, 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% could be used to study the effects of AChE inhibitors on the development of cognitive function.
合成方法
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid using a three-step process. The first step involves the reaction of nicotinic acid and 3-fluorobenzaldehyde to form a Schiff base. The second step involves the reaction of the Schiff base with 4-methoxycarbonylphenyl bromide to form 4-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid. The third step involves the hydrolysis of the product to form 4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%.
科学研究应用
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% is a powerful inhibitor of AChE, and has been used in various scientific research studies. It has been used to study the role of AChE in the central nervous system, as well as in the development of new drugs to treat neurological diseases. It has also been used to study the role of AChE in the regulation of neurotransmitter release and its effects on memory and learning.
属性
IUPAC Name |
4-(3-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-3-2-8(6-12(10)15)9-4-5-16-7-11(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNPFVVIODKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692714 |
Source


|
| Record name | 4-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxycarbonylphenyl)nicotinic acid | |
CAS RN |
1261900-52-0 |
Source


|
| Record name | 4-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415328.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415331.png)




![6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415355.png)






